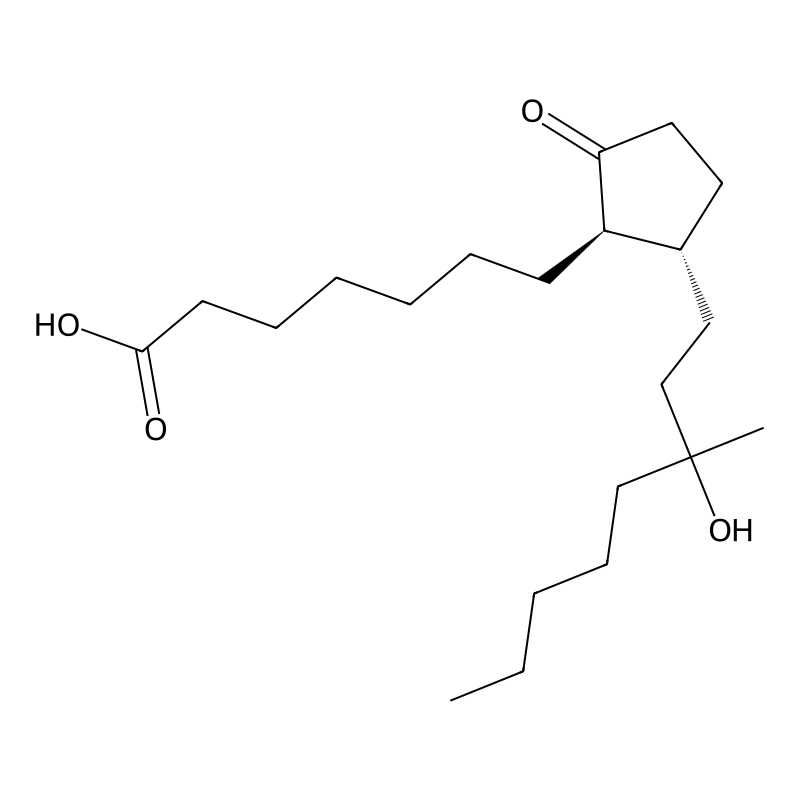Deprostil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Understanding Prostaglandin Function
Prostaglandins are a class of signaling molecules derived from fatty acids. They act locally, affecting tissues near their production site. PGE1 exerts diverse biological effects, including:
- Vasodilation (relaxation of blood vessels)
- Smooth muscle relaxation
- Inhibition of platelet aggregation (clumping)
- Regulation of inflammation
These properties make PGE1 a potential therapeutic target for various conditions, but its rapid breakdown in the body hinders its use.
Deprostil as a Stable PGE1 Analog
Scientists can utilize Deprostil to:
- Investigate the role of PGE1 signaling in various biological processes.
- Study the effects of PGE1 on specific cell types or tissues.
- Develop new therapeutic strategies targeting PGE1 pathways.
Deprostil is a chemical compound with the molecular formula . It is classified as a racemic mixture, consisting of equal parts of two enantiomers, which are non-superimposable mirror images of each other. Deprostil has garnered attention for its potential therapeutic applications, particularly as an anti-ulcer agent. The compound features a complex structure that includes a cyclopentane ring and multiple functional groups, contributing to its biological activity and chemical reactivity.
- Oxidation: Deprostil can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert Deprostil into alcohols or alkanes, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by acids or bases as catalysts.
The specific products formed from these reactions depend on the conditions and reagents used, highlighting the compound's versatility in synthetic organic chemistry.
Deprostil exhibits significant biological activity, primarily through its interaction with the gastric mucosa. It is believed to reduce gastric acid secretion and promote the production of protective mucus, thereby aiding in ulcer healing. The mechanism of action involves modulation of prostaglandin receptors, which are crucial for maintaining the integrity of the gastric lining. Research indicates that Deprostil may also influence cellular signaling pathways and has been investigated for its potential therapeutic applications in treating conditions related to hypergastric acid secretion .
The synthesis of Deprostil involves several key steps:
- Formation of Cyclopentane Ring: This is a critical step that sets the foundation for the compound's structure.
- Introduction of Hydroxy and Oxo Functional Groups: These functional groups are essential for the biological activity of Deprostil.
- Reaction Conditions: The synthesis typically employs organic solvents, catalysts, and controlled temperatures to achieve the desired stereochemistry.
Industrial production methods mirror these synthetic routes but are optimized for efficiency and yield. Techniques such as continuous flow reactors and automated systems are often utilized to maintain consistent reaction conditions, followed by purification steps like crystallization and chromatography to obtain high-purity Deprostil.
Deprostil has a wide range of applications across various fields:
- Pharmaceutical Research: It is explored for its potential use as an anti-ulcer agent.
- Analytical Chemistry: Deprostil serves as a reference standard in analytical studies due to its well-defined structure.
- Chemical Education: It is used as a model compound in educational settings to study stereochemistry and reaction mechanisms.
These applications highlight Deprostil's importance not only in medicinal chemistry but also in research and education .
Research into the interactions of Deprostil with biological targets has revealed its potential effects on cellular processes. Studies have focused on how it modulates gastric mucosal defenses and influences acid secretion. Additionally, investigations into its interactions with various receptors have provided insights into its mechanism of action, suggesting that it may have broader implications for gastrointestinal health beyond just ulcer treatment .
Several compounds share structural or functional similarities with Deprostil. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Eflornithine | An inhibitor of ornithine decarboxylase, used in cancer treatment. | |
| Bromadoline | An analgesic with a similar cyclopentane structure. | |
| Tazadolene | A compound used in pain management with structural similarities to Deprostil. |
Uniqueness of Deprostil
Deprostil's uniqueness lies in its specific anti-ulcer properties and its dual functionality as both a therapeutic agent and a model compound for studying stereochemistry. Unlike others in this category, it has been specifically investigated for its effects on gastric mucosal protection and acid secretion modulation, making it particularly relevant in gastrointestinal pharmacology .








